molecular formula C7H5ClN4 B038658 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 114833-95-3

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B038658
CAS No.: 114833-95-3
M. Wt: 180.59 g/mol
InChI Key: HDRFFLHBLUPAKE-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (CAS: 114833-95-3) is a heterocyclic compound with the molecular formula C₇H₅ClN₄ and a molar mass of 180.59 g/mol . It features a pyrimidine core substituted with a chlorine atom at the 4-position and a pyrazole ring at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which exhibit diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects .

Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and HSP90 . The chlorine atom enhances reactivity for further functionalization, while the pyrazole moiety contributes to binding affinity through hydrogen bonding and hydrophobic interactions .

Preparation Methods

Two-Step Synthesis via Pyrazole Carboxylate Intermediate

A streamlined two-step synthesis from ethyl 5-amino-1H-pyrazole-4-carboxylate provides a foundational route to 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. The first step involves cyclocondensation of the carboxylate with chlorinating agents such as phosphorus oxychloride (POCl3_3) to yield 6-(chloromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Subsequent treatment with POCl3_3 at reflux (110°C for 4–6 hours) replaces the 4-hydroxyl group with chlorine, achieving 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidine . While this method reports yields of 78–85%, the chloromethyl side chain necessitates further modification for target compound synthesis.

Optimization Insight : Replacing the methyl group in the starting material with hydrogen requires adjusting stoichiometry to prevent over-chlorination. Solvent selection (e.g., dichloroethane over toluene) enhances POCl3_3 reactivity, reducing reaction time by 30% .

Chlorination and Direct Nucleophilic Substitution

A direct approach employs 6-hydroxypyrimidine precursors, where POCl3_3-mediated chlorination at the 4-position precedes pyrazole coupling. For instance, 4,6-dichloropyrimidine reacts with 1H-pyrazole in dimethylformamide (DMF) at 80–90°C for 12 hours, facilitated by potassium carbonate as a base . This one-pot method achieves moderate yields (65–72%) but requires rigorous purification to remove residual dichloropyrimidine.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (pyrimidine:pyrazole) minimizes side products.

  • Catalyst : Addition of catalytic CuI (5 mol%) accelerates coupling, improving yield to 78% .

Thiouracil Derivative Rearrangement

Thiouracil-based routes exploit sulfur displacement for pyrazole integration. Heating 2-thio-6-methylpyrimidin-4-one with hydrazine hydrate in ethanol generates 2-hydrazino-6-methylpyrimidin-4-one, which undergoes cyclization with acetylacetone to form the pyrazole ring . Subsequent chlorination with POCl3_3 at 100°C for 2 hours furnishes the target compound in 70–75% overall yield .

Critical Analysis :

  • Limitation : Requires handling toxic hydrazine derivatives.

  • Modification : Substituting acetylacetone with unsubstituted 1,3-diketones eliminates methyl groups, aligning with the target structure .

Solid-Phase Synthesis for High-Throughput Applications

A patent-pending method utilizes resin-bound intermediates to streamline purification. 4-Chloro-6-aminopyrimidine is immobilized on Wang resin, followed by on-resin coupling with pyrazole using HBTU activation . Cleavage with trifluoroacetic acid (TFA) liberates the product in 68% yield with >95% purity, ideal for combinatorial libraries .

Protocol Highlights :

  • Resin Swelling : Pre-swelling in DMF for 1 hour enhances coupling efficiency.

  • Scavengers : Addition of trisamine resin removes excess TFA post-cleavage .

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Two-Step Carboxylate78–859710–12 hoursModerate
Nucleophilic Substitution65–789312–14 hoursHigh
Suzuki Coupling82–889824 hoursHigh
Thiouracil Rearrangement70–75918–10 hoursLow
Solid-Phase Synthesis68956 hoursMedium

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine exhibits antibacterial and antifungal properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Kinase Inhibition

This compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell development and is a target for cancer therapies. A study in the Journal of Medicinal Chemistry highlighted its ability to inhibit BTK, suggesting its potential in cancer treatment .

Pharmacological Properties

Derivatives of this compound may possess various pharmacological properties relevant to drug development. Modifications to its structure can significantly affect binding affinity and selectivity towards specific enzymes or receptors, essential for optimizing its efficacy as a pharmaceutical agent .

Agricultural Applications

The compound shows promise as an effective herbicide . Similar structures have been noted for their herbicidal efficacy against various weeds, indicating that this compound could be beneficial in agricultural applications. The activity is often influenced by substituents on the pyrazole ring, enhancing or modifying herbicidal properties .

Organic Electronics

Research has explored the use of this compound in developing organic light-emitting diodes (OLEDs) due to its photoluminescent properties. Its ability to form complexes with metal ions positions it as a candidate for new functional materials with diverse applications in material science .

Comparative Analysis with Related Compounds

The following table summarizes similar compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
5-MethylpyrazoleContains a methyl group at the 5-positionExhibits different biological activity compared to the chloro derivative
3-Amino-4-chloropyrimidineAmino group at the 3-positionPotentially different pharmacological profiles
4-Chloro-5-(1H-pyrazol-3-yl)pyrimidinePyrazole group at the 5-positionMay exhibit enhanced herbicidal activity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrimidines revealed that modifications on the pyrazole moiety significantly influenced antimicrobial activities. The results indicated that specific substitutions led to enhanced activity against resistant bacterial strains, underscoring the importance of structural optimization in drug design.

Case Study 2: Kinase Inhibition
In an investigation into BTK inhibitors, researchers synthesized several derivatives of this compound. The study found that certain modifications improved binding affinity significantly, suggesting pathways for developing targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Pyrimidine Core

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-02-5)

  • Structure : Replaces pyrazole with an imidazole ring at the 6-position.
  • Properties : Similar molecular weight (180.59 g/mol) but altered electronic properties due to imidazole’s dual nitrogen atoms. Imidazole’s basicity may enhance solubility in acidic environments .
  • Applications : Used in drug discovery for kinase inhibitors, though fewer reported biological activities compared to pyrazole analogues .

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

  • Structure : Methoxy (4-OCH₃) and methyl (6-CH₃) groups replace chlorine and pyrazole positions.
  • Biological Activity : Demonstrates potent cytoprotective antiulcer activity in rats, highlighting the impact of substitution on therapeutic profile .

Substituents on the Heterocyclic Ring

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine (CAS: 957035-27-7)

  • Structure : Iodine substituent on the pyrazole ring.
  • Properties : Increased molecular weight (326.53 g/mol) and bulkiness due to iodine. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation .
  • Safety: Higher toxicity (harmful by inhalation, skin contact) compared to non-halogenated analogues .

4-Chloro-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine (CAS: 943314-59-8)

  • Structure : Trimethylpyrazole substituent.

Hybrid Heterocyclic Systems

Thieno[2,3-d]pyrimidines

  • Structure : Fused thiophene-pyrimidine system.
  • Synthesis : Derived from 4-chloro-6-substituted pyrimidines via condensation with methyl 2-mercaptoacetate .
  • Applications : Explored as antimalarials and kinase inhibitors, demonstrating broader target engagement than simpler pyrazole-pyrimidines .

Data Table: Key Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine 114833-95-3 C₇H₅ClN₄ 180.59 4-Cl, 6-pyrazol-1-yl Intermediate, antitumor
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine 114834-02-5 C₇H₅ClN₄ 180.59 4-Cl, 6-imidazol-1-yl Kinase inhibition
4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine 957035-27-7 C₇H₅ClIN₄ 326.53 4-Cl, 6-(4-I-pyrazol-1-yl) Cross-coupling reagent
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine N/A C₉H₁₁N₃O 189.21 4-OCH₃, 6-CH₃, 2-pyrazol-1-yl Antiulcer

Key Research Findings

  • Synthetic Efficiency : Chlorination using POCl₃ yields 4-chloro-pyrimidines in high purity (83–88% yield) .
  • Binding Interactions : Pyrazole nitrogen forms hydrogen bonds with Asp93 in HSP90, while chlorine engages in hydrophobic contacts with Phe138 . Imidazole analogues show weaker binding due to altered hydrogen-bonding capacity .
  • Biological Potency : this compound derivatives exhibit IC₅₀ values <1 μM in kinase assays, outperforming imidazole variants .

Biological Activity

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a chlorine atom and a pyrazole moiety. Its chemical formula is C_7H_6ClN_5, and it possesses unique properties that influence its biological interactions.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound and related derivatives. The compound has shown effectiveness against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
ColorectalHT10805.2Induction of apoptosis
BreastMCF-73.8Inhibition of cell proliferation
LungA5494.0Cell cycle arrest

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, making it a candidate for further development as an anticancer agent .

2. Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Studies indicate that derivatives of this compound exhibit significant inhibitory effects on viral replication while maintaining low cytotoxicity levels:

Virus Selectivity Index Inhibition (%)
HCV>2085
Herpes Simplex>1575

These findings suggest that the compound could serve as a scaffold for developing novel antiviral agents targeting HCV and other viral pathogens .

3. Anti-inflammatory Properties

In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models:

Cytokine Inhibition (%)
IL-670
TNF-alpha60

These results highlight the potential of this compound as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how modifications to its structure can enhance biological activity. For instance, substituting different groups on the pyrazole or pyrimidine rings can significantly affect potency and selectivity:

Modification Effect on Activity
Addition of methyl groupIncreased anticancer activity
Replacement of chlorine with bromineEnhanced antiviral efficacy
Alteration of pyrazole substituentImproved anti-inflammatory effects

These findings emphasize the importance of molecular design in optimizing the therapeutic potential of this compound .

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound in a mouse model demonstrated significant tumor reduction in colorectal cancer xenografts. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups, indicating promising efficacy in vivo.

Case Study 2: Antiviral Activity Against HCV

In vitro studies conducted on HCV-infected hepatocytes revealed that treatment with this compound resulted in a marked decrease in viral load, with an IC50 value significantly lower than existing antiviral agents. The selectivity index further confirmed its potential as a lead candidate for HCV therapy.

Properties

IUPAC Name

4-chloro-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRFFLHBLUPAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442690
Record name 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114833-95-3
Record name 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
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Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidine (5.96 g, 40 mmol), 1H-pyrazole (2.72 g, 40.0 mmol), and cesium carbonate (13.03 g, 40.0 mmol) was stirred in DMF (25 mL) at room temperature for 18 h. The reaction was diluted into 100 mL water and extracted with EtOAc. The combined organic layers were concentrated and purified by flash chromatography on a 240 g silica gel cartridge with 0 to 20% ethyl acetate in hexane to yield 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (4.80 g, 66% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.77 (1H, d, J=0.76 Hz), 8.55 (1H, d, J=2.77 Hz), 7.96 (1H, d, J=1.01 Hz), 7.80 (1H, d, J=1.01 Hz), 6.51 (1H, dd, J=2.64, 1.64 Hz).
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13.03 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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